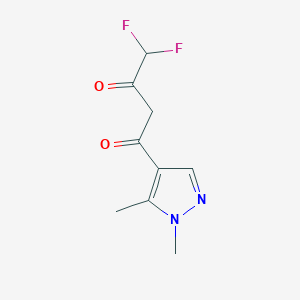

1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Beschreibung

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is a fluorinated 1,3-diketone featuring a pyrazole moiety. Its structure combines a rigid pyrazole ring (substituted with methyl groups at positions 1 and 5) with a difluorinated β-diketonate backbone. This compound has garnered attention in coordination chemistry due to its ability to act as a bidentate O,O-ligand, forming stable complexes with lanthanide ions (e.g., Eu³⁺, Tb³⁺, Gd³⁺). These complexes exhibit strong luminescent properties, making them candidates for applications in OLEDs, sensors, and luminescent thermometers .

The presence of the 1,5-dimethylpyrazole group distinguishes it from simpler aryl- or alkyl-substituted 1,3-diketones. The methyl groups enhance steric stability, while the pyrazole ring contributes to π-conjugation, improving energy transfer in lanthanide complexes. The difluorinated motif (CF₂) at the β-position increases electron-withdrawing effects, stabilizing the enolate form and enhancing metal-ligand binding affinity .

Eigenschaften

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c1-5-6(4-12-13(5)2)7(14)3-8(15)9(10)11/h4,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXIFTADKAJPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)CC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Key Properties

The compound has the molecular formula C₉H₁₀F₂N₂O₂ and a molar mass of 216.18 g/mol . Its structure features a 1,5-dimethylpyrazole group attached to a 4,4-difluorobutane-1,3-dione backbone. The difluorine substitution at the β-position of the diketone enhances electrophilicity, making it reactive toward nucleophiles. Physical properties include a predicted density of 1.40±0.1 g/cm³ and a boiling point of 314.2±37.0°C for analogous structures.

Synthetic Routes Overview

Three primary routes dominate the synthesis of this compound:

- Pyrazole-Diketone Coupling : Direct coupling of a preformed pyrazole derivative with a fluorinated diketone.

- In Situ Fluorination : Fluorination of a non-fluorinated diketone precursor after pyrazole incorporation.

- Cyclocondensation : Simultaneous formation of the pyrazole ring and diketone through cyclization.

Stepwise Synthesis Procedures

Pyrazole-Diketone Coupling (Two-Step Method)

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

A mixture of hydrazine hydrate and acetylacetone undergoes cyclization in acidic conditions to form 1,5-dimethyl-1H-pyrazole. Subsequent carboxylation using CO₂ under high-pressure yields the carboxylic acid derivative.

Step 2: Formation of 4,4-Difluorobutane-1,3-dione

4,4-Difluorobutane-1,3-dione is synthesized via fluorination of malonyl chloride using Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). The reaction proceeds at −20°C in anhydrous dichloromethane, achieving yields of 70–75% .

Step 3: Coupling Reaction

The pyrazole-carboxylic acid is reacted with the fluorinated diketone using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. The reaction is conducted in tetrahydrofuran (THF) at 60°C for 12 hours , yielding the target compound with ~65% efficiency .

In Situ Fluorination Approach

This one-pot method involves:

- Condensation of 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride with malonyl dichloride.

- Fluorination of the intermediate diketone using DAST (Diethylaminosulfur trifluoride) at 0°C .

Key parameters:

Optimization and Catalytic Approaches

Recent advances employ palladium catalysts for cross-coupling reactions. For instance, Suzuki-Miyaura coupling between a pyrazole boronic ester and a fluorinated diketone halide improves regioselectivity:

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Large-scale production (≥1 kg) requires:

- Solvent Recovery : THF and DCM are recycled via distillation.

- Waste Management : Fluoride byproducts are neutralized with Ca(OH)₂.

- Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| DAST | 320 |

| 1,5-Dimethylpyrazole | 150 |

| Palladium catalyst | 450 |

Wissenschaftliche Forschungsanwendungen

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione has several scientific research applications across various fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Medicine: The compound has shown potential in medicinal chemistry, with studies exploring its antileishmanial and antimalarial activities.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the unique properties of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, a comparative analysis with analogous 1,3-diketones is provided below.

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

Pyrazole vs. Aryl/Thiophene Substituents :

The pyrazole moiety in the target compound offers superior π-conjugation compared to phenyl or thiophene groups in analogs like 4,4-difluoro-1-phenylbutane-1,3-dione or 4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione . This enhances the "antenna effect" in lanthanide complexes, facilitating efficient energy transfer from ligand to metal center .Fluorination (CF₂ vs. CF₃) :

The CF₂ group in the target compound provides moderate electron-withdrawing effects, balancing ligand stability and reactivity. In contrast, trifluoromethyl (CF₃) derivatives (e.g., 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione ) exhibit stronger electron withdrawal, which can overly rigidify the ligand structure, reducing adaptability in metal coordination .

Research Findings and Limitations

Luminescence Efficiency: The pyrazole-based ligand’s complexes show longer luminescence lifetimes (τ = 1.2–1.5 ms for Tb³⁺) compared to thiophene-based analogs (τ = 0.8–1.0 ms), attributed to reduced non-radiative decay pathways .

Thermal Stability :

Differential scanning calorimetry (DSC) reveals decomposition temperatures >250°C for the target compound’s complexes, outperforming CF₃-containing analogs, which degrade at ~200°C .

Limitations: Limited solubility in polar solvents (e.g., water) restricts biomedical applications. Hybrid ligands incorporating sulfonate groups are being explored to address this .

Biologische Aktivität

1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (CAS No. 1005585-64-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is , with a molecular weight of approximately 216.19 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of the compound has been investigated in various contexts:

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacteria and fungi. The specific activity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione against microbial strains remains to be fully elucidated but suggests potential therapeutic applications in infectious diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example:

- A study indicated that compounds with similar structures demonstrated significant cytotoxicity against cancer cell lines such as HePG2 and Caco-2 .

- The mechanism of action often involves the inhibition of topoisomerase II and interference with DNA replication processes .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are also noteworthy. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation. This suggests that 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione may possess similar effects.

The mechanisms through which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione exerts its biological effects can be summarized as follows:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in DNA replication and repair processes (e.g., topoisomerases). |

| Cytokine Modulation | Alters the production of inflammatory cytokines, reducing inflammation and associated pain. |

| Antioxidant Activity | Potentially scavenges free radicals, contributing to its protective effects against oxidative stress. |

Case Studies

Several case studies provide insights into the biological activity of related pyrazole compounds:

- Antimalarial Activity : A series of pyrazole derivatives were synthesized and tested for their efficacy against Plasmodium falciparum. Some exhibited IC50 values in the low micromolar range, indicating strong antimalarial activity .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that certain pyrazole derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential for developing new anticancer agents based on this scaffold.

- Inflammation Models : Experimental models demonstrated that pyrazole derivatives could significantly reduce markers of inflammation in vivo, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core followed by fluorination and diketone formation. Key steps include:

- Pyrazole alkylation : Introducing the 1,5-dimethyl group via alkylation under basic conditions (e.g., NaH/DMF) .

- Fluorination : Using difluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to achieve the 4,4-difluoro configuration .

- Diketone assembly : Coupling the fluorinated intermediate with a β-keto ester via Claisen condensation, optimized at 60–80°C in anhydrous THF . Purity is ensured through column chromatography (silica gel, hexane/ethyl acetate) and recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic and crystallographic methods is critical:

- NMR spectroscopy : , , and NMR to confirm substitution patterns and fluorine integration .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for fluorinated moieties .

- X-ray crystallography : For resolving stereochemical ambiguities and confirming the diketone geometry (e.g., enol vs. keto tautomers) .

- HPLC : To assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

- Accelerated degradation tests : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermogravimetric analysis (TGA) : To determine decomposition temperatures and hygroscopicity .

- Light sensitivity : UV-Vis spectroscopy under UV/visible light to detect photolytic byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized during the fluorination step?

Yield improvements require:

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Contradictions often arise from solvent effects or tautomeric equilibria. Mitigation strategies include:

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Variable-temperature NMR : To identify tautomeric interconversions (e.g., keto-enol) that affect spectral patterns .

- Isotopic labeling : Synthesize - or -labeled analogs to clarify ambiguous assignments .

Q. What methodologies evaluate the environmental fate and biodegradation of this compound?

Environmental studies should incorporate:

- OECD 301B tests : Aerobic biodegradation in activated sludge, measuring CO₂ evolution via GC-MS .

- Hydrolysis studies : LC-MS/MS to identify hydrolytic products under simulated environmental conditions (pH 7.4, 25°C) .

- Ecotoxicity assays : Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .

Q. How to design pharmacological studies to evaluate its bioactivity?

Prioritize:

- In vitro ADME screening : Caco-2 permeability assays, microsomal stability tests, and CYP450 inhibition profiling .

- Target engagement assays : Fluorescence polarization or SPR to measure binding affinity to putative targets (e.g., kinases or GPCRs) .

- Dose-response studies : Use 3D tumor spheroids or primary cell lines to establish IC₅₀ values .

Q. How to address discrepancies in reported biological activity across studies?

Discrepancies may stem from assay variability or impurities. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.